molecular formula C5H12BF3KN B572024 Potassium (t-butylaminomethyl)trifluoroborate CAS No. 1256366-05-8

Potassium (t-butylaminomethyl)trifluoroborate

Cat. No.: B572024
CAS No.: 1256366-05-8
M. Wt: 193.062
InChI Key: OCJYVRSNCKUPKA-UHFFFAOYSA-N
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Description

Potassium (t-butylaminomethyl)trifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique properties and applications in various fields of chemistry. Organotrifluoroborates are known for their stability, ease of handling, and versatility in synthetic chemistry, making them valuable reagents for a wide range of chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (t-butylaminomethyl)trifluoroborate typically involves the reaction of t-butylaminomethylboronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out in anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

t-butylaminomethylboronic acid+KHF2Potassium (t-butylaminomethyl)trifluoroborate\text{t-butylaminomethylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} t-butylaminomethylboronic acid+KHF2​→Potassium (t-butylaminomethyl)trifluoroborate

This method provides a straightforward and efficient route to the desired product with high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to ensure consistent product quality and yield. The use of flow chemistry allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Potassium (t-butylaminomethyl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: It can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds .

Scientific Research Applications

Potassium (t-butylaminomethyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active molecules and drug development.

    Medicine: It is involved in the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of potassium (t-butylaminomethyl)trifluoroborate involves its role as a nucleophilic reagent in various chemical reactions. In cross-coupling reactions, it acts as a source of the organoboron moiety, which undergoes transmetalation with palladium to form a new carbon-carbon bond. The trifluoroborate group serves as a stable and easily handled precursor to the reactive boronate species .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium (t-butylaminomethyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotrifluoroborates. Its t-butylaminomethyl group provides steric hindrance, making it less prone to unwanted side reactions and enhancing its selectivity in chemical transformations .

Properties

IUPAC Name

potassium;(tert-butylamino)methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BF3N.K/c1-5(2,3)10-4-6(7,8)9;/h10H,4H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJYVRSNCKUPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670567
Record name Potassium [(tert-butylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256366-05-8
Record name Potassium [(tert-butylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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